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molecular formula C13H14O2 B8572620 Cyclopentanone, 2-(2-oxo-2-phenylethyl)- CAS No. 54669-76-0

Cyclopentanone, 2-(2-oxo-2-phenylethyl)-

Cat. No. B8572620
M. Wt: 202.25 g/mol
InChI Key: ROUKPIDVWDJREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03997557

Procedure details

A solution of 72.4 g (0.36 mole) of phenacyl bromide in 175 ml. of toluene is added dropwise to a stirred boiling solution of 50 g (0.036 mole) of 1-pyrrolidino-1-cyclopentene and 200 ml. of toluene. The reaction mixture is heated under reflux for 3 hours. diluted cautiously with 200 ml. of water, refluxed for 4 hours and cooled. After the layers separate, the aqueous phase is extracted with benzene, and the organic phase is dried and concentrated to an oil. Distillation gives 2-phenacylcyclopentanone as a liquid, b.p. 138°-140° C. (0.05 mm).
Quantity
72.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:3].[C:11]1([CH3:17])[CH:16]=[CH:15][CH:14]=CC=1.N1(C2CCCC=2)CCCC1.[OH2:28]>>[CH2:1]([CH:17]1[CH2:14][CH2:15][CH2:16][C:11]1=[O:28])[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:3]

Inputs

Step One
Name
Quantity
72.4 g
Type
reactant
Smiles
C(C(=O)C1=CC=CC=C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
N1(CCCC1)C1=CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
diluted cautiously with 200 ml
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
After the layers separate
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with benzene
CUSTOM
Type
CUSTOM
Details
the organic phase is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)C1=CC=CC=C1)C1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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